2-(4-Methoxyphenoxy)propanoic acid
Overview
Description
“2-(4-Methoxyphenoxy)propanoic acid” is a carboxylic acid and an aromatic ether . It has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol . The IUPAC name for this compound is 2-(4-methoxyphenoxy)propanoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenoxy)propanoic acid” can be represented by the canonical SMILES notation: CC(C(=O)O)OC1=CC=C(C=C1)OC . This compound also has an InChIKey: MIEKOFWWHVOKQX-UHFFFAOYSA-N .Scientific Research Applications
Sweetness Inhibition
Overview:- Importantly, Na-PMP does not alter bitterness intensity or persistence at the concentrations tested .
Allulose-Induced GLP-1 Secretion
Context:- Researchers have used Na-PMP to study its effect on allulose-induced glucagon-like peptide 1 (GLP-1) secretion in rats .
Competitive Mechanism
Mechanism:Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptors located in the taste buds of the tongue . These receptors are responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of sweet taste . It binds to the sweet taste receptors, thereby reducing the ability of sweet substances to bind to these receptors . This results in a decrease in the perceived intensity of sweetness .
Biochemical Pathways
It is known that the perception of sweet taste involves multiple receptor types and transduction mechanisms . By inhibiting the sweet taste receptors, Na-PMP likely affects these pathways and mechanisms .
Result of Action
The main result of Na-PMP’s action is a reduction in the perceived intensity of sweetness . It effectively inhibits the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence .
Action Environment
The action of Na-PMP can be influenced by various environmental factors. For example, the concentration of Na-PMP can affect its inhibitory effect on sweetness perception . Higher concentrations of Na-PMP result in a greater reduction in sweetness intensity . Furthermore, the presence of other substances, such as other sweeteners, can also influence the action of Na-PMP .
properties
IUPAC Name |
2-(4-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOFWWHVOKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864442 | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(4-Methoxyphenoxy)propanoic acid | |
CAS RN |
13794-15-5, 4276-74-8 | |
Record name | 2-(4-Methoxyphenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13794-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?
A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of 2-(4-Methoxyphenoxy)propanoic acid in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.
Q2: Are there regional differences in how effectively 2-(4-Methoxyphenoxy)propanoic acid suppresses sweetness perception?
A: Research indicates that the sweetness suppression by 2-(4-Methoxyphenoxy)propanoic acid can vary depending on the area of the tongue stimulated. [] Specifically, when 2-(4-Methoxyphenoxy)propanoic acid is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of 2-(4-Methoxyphenoxy)propanoic acid as a sweetness inhibitor.
Q3: Beyond its taste-modifying properties, are there other applications for 2-(4-Methoxyphenoxy)propanoic acid?
A: While the provided research primarily focuses on the sensory aspects of 2-(4-Methoxyphenoxy)propanoic acid, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.
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